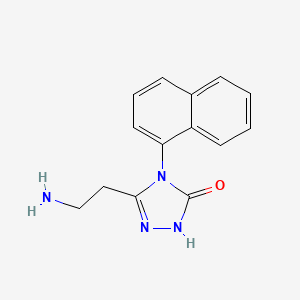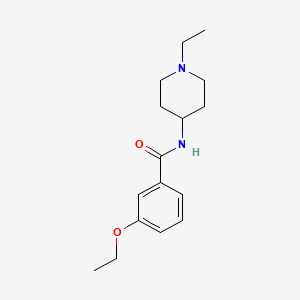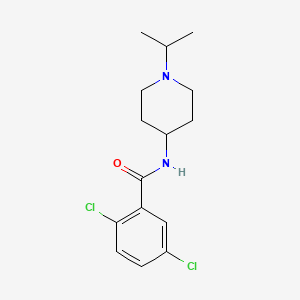![molecular formula C16H17ClN2O3S2 B4433369 1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B4433369.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(4-methylbenzoyl)piperazine
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that combine sulfonyl, benzoyl, and piperazine groups, which have been studied for their diverse chemical and biological properties. These compounds are synthesized through multi-step chemical reactions involving the coupling of different chemical groups to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of similar piperazine derivatives typically involves nucleophilic substitution reactions, where a piperazine moiety is attached to various sulfonyl and benzoyl groups under specific reaction conditions. For example, Wu Qi (2014) detailed the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, emphasizing the effects of solvents, acid acceptors, and reaction temperatures on yields (Wu Qi, 2014).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy to elucidate the compound's structure. Studies such as those by Ninganayaka Mahesha et al. (2019) have shown how closely related piperazine derivatives adopt similar molecular conformations but differ in their intermolecular interactions, highlighting the subtle balance between molecular structure and physical properties (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds can vary widely, from the formation of novel bonds to the introduction of different functional groups, impacting their chemical behavior and potential applications. For instance, the synthesis and characterization of sulfonamide and amide derivatives incorporating the piperazine moiety indicate the versatility of these compounds in undergoing chemical transformations (A. Bhatt, R. Kant, R. Singh, 2016).
Orientations Futures
Propriétés
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-2-4-13(5-3-12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXJNHKMHSTPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-imidazol-1-yl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4433293.png)


![isopropyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433318.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4433322.png)

![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-(2-furoyl)piperazine](/img/structure/B4433331.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4433344.png)

![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)


